molecular formula C14H16BrNO2 B15124322 tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate

Cat. No.: B15124322
M. Wt: 310.19 g/mol
InChI Key: UOYGFYZEZWSZSV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 7-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate typically involves the bromination of 7-methylindole followed by esterification. The process begins with the selective bromination of 7-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.

    Reduction Products: Reduction can yield indoline derivatives.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of 5-bromo-7-methylindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other biomolecules. The bromine atom and the tert-butyl ester group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is unique due to the combination of the bromine atom, methyl group, and tert-butyl ester group on the indole ring

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 5-bromo-7-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

UOYGFYZEZWSZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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